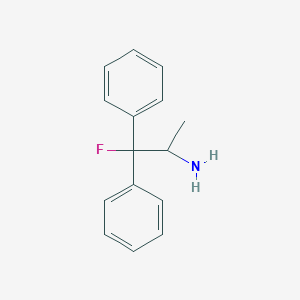

1-Fluoro-1,1-diphenylpropan-2-amine

描述

Contextualizing 1-Fluoro-1,1-diphenylpropan-2-amine within Contemporary Organic Chemistry Research

This compound is a specific fluoroamine that has emerged as a compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a fluorine atom and a diphenyl group attached to the same carbon, presents a unique scaffold for further chemical modifications. The synthesis of such fluorinated amines often involves specialized methods like hydrogenation reduction or fluoroamination of alkenes. alfa-chemistry.com Research into compounds like this compound is driven by the quest for novel molecules with tailored properties for specific applications.

Overview of Research Trajectories for this compound

Current research on this compound and related fluoroamines is focused on several key areas. Synthetic chemists are exploring more efficient and selective methods for their preparation, including asymmetric synthesis to obtain specific stereoisomers. acs.org In the field of medicinal chemistry, researchers are investigating the potential of such compounds as scaffolds for new drugs. For instance, the structural similarities of some fluoroamines to known psychoactive substances have prompted studies into their interactions with neurotransmitter systems. evitachem.com Another research direction involves using fluorinated compounds as probes in biochemical studies, for example, utilizing the 19F isotope for nuclear magnetic resonance (NMR) spectroscopy to investigate protein structure and function. nih.gov

| Property | Value |

| Molecular Formula | C15H16FN |

| Molecular Weight | 229.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 78-80 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform |

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-1,1-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNWFJOGQBZZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400453 | |

| Record name | 1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71057-03-9 | |

| Record name | 1-Fluoro-1,1-diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformational Chemistry of 1 Fluoro 1,1 Diphenylpropan 2 Amine

Mechanistic Investigations of C-N Bond Formation and Cleavage in Fluoroamines

The synthesis of β-fluoroamines, such as 1-Fluoro-1,1-diphenylpropan-2-amine, often involves the formation of a carbon-nitrogen (C-N) bond. One common strategy is the ring-opening of aziridines. ucla.eduorganic-chemistry.org For instance, the hydrofluorination of appropriately substituted aziridines with a fluoride (B91410) source can lead to the formation of β-fluoroamines. ucla.edu The mechanism of this reaction typically involves the protonation of the aziridine (B145994) nitrogen, followed by a nucleophilic attack by the fluoride ion at one of the ring carbons, leading to the cleavage of a C-N bond of the ring and the formation of a new C-F bond. The regioselectivity of the fluoride attack can be influenced by the substituents on the aziridine ring. organic-chemistry.org

Conversely, the cleavage of the C-N bond in fluoroamines is a critical aspect of their reactivity and potential metabolic pathways. Visible-light-induced photoredox catalysis has emerged as a method for C-N bond cleavage in primary amines. organic-chemistry.org This process can generate radical intermediates that can participate in further reactions. organic-chemistry.org In the context of this compound, such cleavage would generate a radical at the carbon bearing the amine group. The stability of this radical would be influenced by the adjacent diphenylmethyl group and the fluorine atom.

The presence of the fluorine atom can also influence the strength and reactivity of the adjacent C-N bond. The high electronegativity of fluorine can exert a significant inductive effect, potentially affecting the bond dissociation energy and the susceptibility of the C-N bond to cleavage under specific chemical or enzymatic conditions. nih.gov

Derivatization Strategies for this compound

The presence of a primary amine group and a fluorine atom on the this compound scaffold allows for a variety of derivatization strategies to modify its properties.

The primary amine in this compound is a versatile functional group that can undergo a wide range of chemical transformations. evitachem.com These reactions allow for the introduction of various substituents, leading to a diverse library of derivatives.

Common amine functionalization reactions include:

Alkylation: The amine can act as a nucleophile and react with alkyl halides to form secondary and tertiary amines. evitachem.commnstate.edu This process can be controlled to achieve mono- or poly-alkylation.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. evitachem.commnstate.edu This transformation is useful for modifying the electronic and steric properties of the amine.

Reaction with Carbonyls: Condensation with aldehydes or ketones forms imines, which can be subsequently reduced to secondary amines. mnstate.edu

Fluorogenic Reactions: Primary amines can react with reagents like fluorescamine (B152294) or 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) to produce highly fluorescent products, which can be useful for analytical purposes. nih.gov

These derivatization reactions are fundamental in medicinal chemistry for structure-activity relationship studies. The introduction of the fluorine atom can modulate the basicity of the amine group, which in turn can affect its reactivity and biological interactions. nih.gov

The fluorine atom in this compound can direct the course of chemical reactions. While specific examples for this exact molecule are not prevalent, general principles of fluorine chemistry suggest potential transformations. The strong electron-withdrawing nature of fluorine can influence the reactivity of neighboring functional groups. For instance, it can affect the acidity of adjacent C-H bonds, although fluorine's effect on the acidity of carbon acids can be complex and sometimes de-acidifying. nih.gov

In certain contexts, the C-F bond itself can be a site of transformation, although it is generally a very strong and stable bond. baranlab.orgalfa-chemistry.com Metal-catalyzed C-F bond activation has been a subject of intense research, providing pathways to replace fluorine with other functional groups. rsc.orgresearchgate.netmdpi.com Such transformations would likely require harsh conditions due to the high bond dissociation energy of the C-F bond.

Reactivity of Fluoroalkyl Moieties in the this compound Scaffold

The fluoroalkyl moiety in this compound, specifically the C-F bond, is a defining feature of its chemical character. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. alfa-chemistry.com

Properties of the C-F Bond:

| Property | Description | Reference |

|---|---|---|

| Bond Strength | High bond dissociation energy (around 488 kJ/mol), making it resistant to cleavage. | alfa-chemistry.com |

| Polarity | Significant polarity due to the large electronegativity difference between carbon and fluorine. | alfa-chemistry.com |

| Stability | Resistant to oxidation, hydrolysis, and attack by many acids and bases. | alfa-chemistry.com |

This inherent stability means that the fluoroalkyl group in this compound is generally unreactive under standard organic synthesis conditions. However, under specific enzymatic or harsh chemical conditions, C-F bond cleavage can occur. For example, certain enzymes have been shown to catalyze the oxidative cleavage of C-F bonds. nih.gov Additionally, reactions with highly reactive magnesium reagents have been shown to cleave C-F bonds in fluoroalkanes. nih.gov

Deaminative Transformations of Primary Fluoroamines

The primary amine group of this compound can be removed or transformed through deamination reactions. A common method for the deamination of primary amines is diazotization, which involves treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). organic-chemistry.org

The diazotization of a primary aliphatic amine leads to the formation of an unstable diazonium salt, which readily loses nitrogen gas (N₂) to form a carbocation. organic-chemistry.orgnih.gov This carbocation can then undergo various reactions, including:

Substitution: Reaction with a nucleophile present in the medium.

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Rearrangement: Migration of a neighboring group to form a more stable carbocation.

In the case of this compound, diazotization would generate a carbocation at the C2 position. The presence of the adjacent fluorine atom and the two phenyl groups would significantly influence the fate of this carbocation. The development of controlled diazotization reactions, for instance using specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has allowed for more selective transformations of the resulting carbocations. nih.gov

A notable application of deamination is the fluoro-deamination, a Sandmeyer-type reaction, where the amino group is replaced by a fluorine atom. nih.govresearchgate.net While this would not be a productive transformation on the already fluorinated starting material, it highlights a key reactivity pathway for primary amines.

Exploration of this compound in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The primary amine functionality of this compound makes it a suitable candidate for participation in several well-known MCRs.

Potential Multi-component Reactions: | Reaction | Components | Product | Reference | | --- | --- | --- | | Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | wikipedia.orgorganic-chemistry.org | | Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino amide | researchgate.netnih.gov |

In the context of the Ugi four-component reaction , this compound could serve as the amine component. The reaction would involve the condensation of the amine with an aldehyde or ketone to form an imine, which then reacts with an isocyanide and a carboxylic acid to generate a complex α-acylamino amide scaffold. The fluorine atom and the diphenyl groups from the starting amine would be incorporated into the final product, potentially imparting unique properties.

While the Passerini three-component reaction does not directly involve an amine, the amine of this compound could be first converted to an isocyanide, which could then participate in a Passerini reaction. This two-step sequence would allow for the incorporation of the 1-fluoro-1,1-diphenylpropan-2-yl moiety into α-acyloxy amides. wikipedia.orgorganic-chemistry.org The use of such a fluorinated building block in MCRs could rapidly generate libraries of complex, fluorinated molecules for biological screening.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Fluoro 1,1 Diphenylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-Fluoro-1,1-diphenylpropan-2-amine. It provides a wealth of information regarding the molecule's structure and the purity of a sample. By analyzing the interactions of atomic nuclei in a magnetic field, different NMR experiments can reveal the connectivity of atoms, their spatial relationships, and the chemical environment of specific nuclei, such as fluorine, hydrogen, and carbon. nih.gov

The enantiomeric purity of chiral primary amines like this compound can be determined using NMR spectroscopy through chiral derivatization protocols. nih.gov This involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be distinguished by their NMR spectra. nih.gov

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for analyzing this compound. nih.gov The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift is very responsive to its local electronic environment. biophysics.org This makes ¹⁹F NMR ideal for directly observing the fluorine atom and gaining insights into the molecular structure in its vicinity. nih.gov

A key application of ¹⁹F NMR in the context of this chiral amine is the determination of diastereomeric ratios. When this compound is derivatized with a chiral agent, the resulting diastereomers will have distinct fluorine environments, leading to separate signals in the ¹⁹F NMR spectrum. rsc.org The integration of these signals allows for the precise quantification of the diastereomeric excess (d.e.), which directly corresponds to the enantiomeric excess (e.e.) of the original amine. This method offers a rapid and effective means of assessing enantiomeric purity. rsc.org

The ¹⁹F chemical shifts provide valuable information for distinguishing between different isomers and conformers. The significant range of ¹⁹F chemical shifts enhances the resolution of signals, even in complex mixtures. biophysics.org

A hypothetical ¹⁹F NMR spectrum for a derivatized sample of this compound would be expected to show distinct peaks for each diastereomer. The chemical shift values would be influenced by the specific chiral derivatizing agent used.

Hypothetical ¹⁹F NMR Data for Diastereomers of a Derivatized this compound

| Diastereomer | Hypothetical Chemical Shift (ppm) |

| Diastereomer 1 | -130.5 |

| Diastereomer 2 | -131.2 |

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will vary based on experimental conditions and the derivatizing agent used.

¹H and ¹³C NMR spectroscopy are fundamental techniques that provide a comprehensive picture of the carbon framework and the proton environments within the this compound molecule. nih.gov

In the ¹H NMR spectrum, the signals correspond to the different types of protons in the molecule. The chemical shift of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a concept known as spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons of the two phenyl groups, the methine proton adjacent to the amine and fluorine-bearing carbon, and the methyl protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For this compound, characteristic signals would be observed for the carbon atoms of the phenyl rings, the carbon bearing the fluorine atom, the carbon bearing the amino group, and the methyl carbon.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |

| ¹H | CH-N | 3.0 - 4.5 |

| ¹H | CH₃ | 1.0 - 2.0 |

| ¹³C | Aromatic (C₆H₅) | 120 - 140 |

| ¹³C | C-F | 85 - 100 |

| ¹³C | C-N | 40 - 60 |

| ¹³C | CH₃ | 15 - 25 |

Note: These are general expected ranges and actual values can be influenced by the solvent and other experimental conditions.

To gain deeper structural insights and for quantitative purposes, advanced NMR techniques are often employed in the analysis of this compound.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity of the molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically over two or three bonds. This helps to identify neighboring protons in the structure.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning carbon signals based on their attached protons.

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Quantitative NMR (qNMR): qNMR is a powerful method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. By integrating the signal of a specific nucleus in the analyte against the signal of a certified internal standard of known concentration, the exact amount of this compound in a sample can be determined with high accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The molecular weight of (R)-1-Fluoro-1,1-diphenylpropan-2-amine is 229.29 g/mol , and its molecular formula is C₁₅H₁₆FN. bldpharm.com In a mass spectrum, the parent molecular ion [M]⁺ would be observed at an m/z corresponding to this molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The fragmentation of propan-2-amine, for instance, shows a characteristic loss of a methyl group. docbrown.info Similarly, this compound would undergo predictable fragmentation upon ionization, with the resulting fragment ions providing clues about the molecule's structure. For example, cleavage of the bond between the two phenyl-bearing carbons and the amine-bearing carbon could lead to the formation of specific fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net These methods are widely used for both the qualitative identification and quantitative analysis of amines in various matrices. researchgate.net

GC-MS: In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer for detection. This technique is suitable for volatile and thermally stable compounds.

LC-MS/MS: For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity. In an MS/MS experiment, a specific precursor ion from the first mass spectrometer is selected, fragmented, and the resulting product ions are analyzed in a second mass spectrometer. This allows for highly specific detection and quantification, even in complex mixtures.

Both GC-MS and LC-MS/MS can be used to develop and validate methods for the determination of this compound in various samples, ensuring both its identity and its concentration are accurately measured. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. nih.gov

For this compound (C₁₅H₁₆FN), HRMS can be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated exact mass. This is a crucial step in the definitive identification of the compound. HRMS is also invaluable for identifying unknown impurities and degradation products by determining their elemental compositions. nih.gov

Theoretical vs. Experimental Mass for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆FN |

| Theoretical Exact Mass | 229.1267 |

| Hypothetical HRMS Measured Mass | 229.1265 |

| Mass Accuracy (ppm) | -0.87 |

Note: The hypothetical measured mass and accuracy are for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amine, the two phenyl rings, the aliphatic chain, and the carbon-fluorine bond.

As a primary amine, the molecule should display two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgopenstax.org The presence of two bands, rather than one, is a definitive indicator of a primary (-NH₂) group. wpmucdn.com Additionally, a scissoring N-H bending vibration is anticipated around 1650-1550 cm⁻¹. libretexts.org

The aromatic nature of the two phenyl groups gives rise to several signals. C-H stretching vibrations from the sp²-hybridized carbons of the rings typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce a series of sharp absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the propyl backbone will result in stretching absorptions just below 3000 cm⁻¹.

A crucial, though sometimes weak, absorption is the C-F stretching vibration, which is typically observed in the 1400-1000 cm⁻¹ region. The exact position can vary based on the molecular environment. The C-N stretching vibration for aliphatic amines is generally found between 1250 and 1000 cm⁻¹. libretexts.org The IR spectrum of diphenylamine, a related structure, also shows key bands for N-H and aromatic C-H stretching. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 (two bands) | Medium-Weak |

| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1550 | Medium-Variable |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 (multiple bands) | Medium-Strong |

| Aliphatic Chain | C-H Stretch | 2960 - 2850 | Medium-Strong |

| Carbon-Fluorine Bond | C-F Stretch | 1400 - 1000 | Medium-Strong |

| Carbon-Nitrogen Bond | C-N Stretch | 1250 - 1000 | Medium |

Chromatographic Techniques for Separation and Purity Determination

HPLC is the premier technique for the non-volatile purity analysis of compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is most suitable, utilizing a non-polar stationary phase and a polar mobile phase.

For this compound, a C18 (octadecylsilyl) column is a standard choice, providing effective separation based on hydrophobicity. researchgate.net Given the presence of the fluorine atom, a FluoroPhenyl phase column could also offer alternative selectivity through π-π and dipole-dipole interactions, potentially improving resolution from closely related impurities. restek.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) to control pH and ensure good peak shape for the basic amine. squ.edu.om Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the phenyl groups exhibit strong absorbance, likely around 210-230 nm. The purity is determined by integrating the area of all observed peaks, with the main peak's area percentage representing the sample purity.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

GC is a powerful technique for analyzing volatile compounds. Due to the polarity of the primary amine group, which can cause peak tailing on standard GC columns, analysis of this compound may be performed directly or after derivatization. nih.gov Derivatization, for instance through acylation or silylation, reduces polarity and improves volatility and chromatographic performance. nih.gov

For analysis, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms), is commonly used. researchgate.net The separation occurs as the vaporized sample is carried through the column by an inert gas (e.g., helium or nitrogen), with components separating based on their boiling points and interactions with the stationary phase. nih.gov Mass Spectrometry (MS) is the preferred detector, as it provides both quantitative data and mass fragmentation patterns that aid in structural confirmation.

Table 3: Representative Gas Chromatography (GC-MS) Method Parameters

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 550 amu |

TLC is a simple, rapid, and cost-effective method used primarily to monitor the progress of a chemical reaction. wpmucdn.com By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of reactants and the formation of products over time. nih.gov

For this compound, a silica (B1680970) gel plate serves as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane). A small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) is often added to the eluent to prevent the basic amine product from streaking or "tailing" on the acidic silica plate. swgdrug.org

Spots are visualized under a UV lamp (254 nm), where the aromatic rings will absorb light and appear as dark spots. swgdrug.org After elution, specific chemical stains can be used for visualization. Ninhydrin spray, for example, reacts with the primary amine to produce a distinct purple color (Ruhemann's purple), making it highly specific for tracking the product's appearance. avantiresearch.com The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot for the product is prominent.

Table 4: Representative Thin-Layer Chromatography (TLC) System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum-backed plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane / Triethylamine (50:50:1, v/v/v) |

| Application | Spotting of starting material, co-spot, and reaction mixture |

| Visualization | 1. UV light at 254 nm2. Staining with Ninhydrin solution followed by gentle heating |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique provides an electron density map from which the exact atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule can be determined. This analysis offers unequivocal proof of the compound's constitution and stereochemistry.

The process requires growing a suitable single crystal of this compound, often from a slow evaporation of a concentrated solution. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to solve the crystal structure. nih.gov While specific data for this exact molecule is not publicly available, analysis of structurally related diphenyl compounds suggests it would likely crystallize in a common centrosymmetric space group such as monoclinic P2₁/c or orthorhombic Pbca. nih.govresearchgate.net The data obtained would provide invaluable insight into the solid-state conformation, including the orientation of the phenyl rings and the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆FN |

| Formula Weight | 229.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.8 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1260 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.21 |

Computational and Theoretical Investigations of 1 Fluoro 1,1 Diphenylpropan 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable technique for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways for a given transformation involving 1-Fluoro-1,1-diphenylpropan-2-amine. This could include, for example, its synthesis, decomposition, or its interaction with other molecules.

Despite the utility of these methods, there are no specific computational studies in the available scientific literature that elucidate the mechanistic pathways involving this compound. Research in this area would be novel and contribute significantly to the understanding of this compound's chemical behavior.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are highly valuable for the structural characterization of newly synthesized compounds and for interpreting experimental spectra.

A search for published data on the computationally predicted spectroscopic parameters for this compound did not yield any specific results. While experimental spectra may exist, the corresponding theoretical predictions and the computational methodologies used to obtain them are not available in the public scientific domain.

Stereochemical Analysis and Conformational Landscapes

The presence of a stereocenter at the second carbon atom and the rotational freedom around several single bonds in this compound suggest a complex stereochemical and conformational landscape. Computational analysis could identify the most stable stereoisomers and conformers, as well as the energy barriers between them. This information is critical for understanding its biological activity and physical properties.

However, no dedicated computational studies on the stereochemical analysis or the conformational landscapes of this compound have been found in the reviewed literature.

Reactivity Prediction and Reaction Thermodynamics

Computational chemistry allows for the prediction of a molecule's reactivity through the calculation of various descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and global reactivity indices. Furthermore, the thermodynamics of potential reactions, including enthalpy, entropy, and Gibbs free energy changes, can be computed to assess their feasibility.

Specific computational studies predicting the reactivity and reaction thermodynamics of this compound are not available in the current body of scientific literature. Such studies would be instrumental in guiding the experimental design of new reactions and applications for this compound.

Potential Applications and Future Research Directions

1-Fluoro-1,1-diphenylpropan-2-amine as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C-2 position makes this compound a valuable chiral building block for asymmetric synthesis. Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and agrochemicals, as biological targets are inherently chiral and often interact differently with each enantiomer. enamine.net Chiral amines, specifically, are crucial for synthesizing chiral drugs and natural products and can also serve as chiral auxiliaries or resolving agents.

The synthesis of enantiopure this compound can be approached through several established methods for creating chiral amines, including:

Asymmetric Catalysis: The asymmetric catalytic reduction of corresponding imines is a highly effective method for preparing chiral amines.

Resolution of Racemates: Chromatographic separation of enantiomers on a preparative scale or crystallization using chiral resolving agents are common industrial practices. enamine.net

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Once obtained in an enantiomerically pure form, such as (R)-1-Fluoro-1,1-diphenylpropan-2-amine, this compound can be used to introduce a specific stereochemistry into a target molecule. sigmaaldrich.com Its amine functional group allows for a variety of coupling reactions, such as amide bond formation, alkylation, and reductive amination, to construct more complex chiral molecules. evitachem.com The fluorine atom can enhance the metabolic stability and binding affinity of the final products. conicet.gov.ar

Role of this compound in the Synthesis of Advanced Organic Materials

The distinct combination of a fluorinated stereocenter and bulky diphenyl groups suggests a potential role for this compound in the development of advanced organic materials. Fluorinated compounds are known to possess unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics, which are desirable in materials science.

The incorporation of this building block into polymers or dendrimers could lead to materials with novel properties. For instance, the diphenyl groups can contribute to thermal stability and influence the morphology of polymers, potentially leading to the formation of shape-persistent structures. usc.gal The fluorine atom can impart hydrophobicity and modify the electronic nature of the material. The amine group provides a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional coatings. Research in this area could explore its use in creating specialized polymers, liquid crystals, or as a component in organic light-emitting diodes (OLEDs), where fluorinated materials are often used to tune emission properties.

Strategies for Scaling Up this compound Synthesis for Research and Development

Making this compound readily available for extensive research requires robust and scalable synthetic routes. Challenges in scaling up often relate to cost, safety, and efficiency. enamine.net A key strategy involves the optimization of the synthesis of precursors. For chiral molecules, developing cost-effective methods for enantioseparation is crucial. enamine.net

One promising approach for large-scale enantioseparation is the use of preparative chiral chromatography with techniques like stacked injections to improve throughput. enamine.net Another strategy is the diastereomeric crystallization of salts formed with a chiral acid, which can be an effective and economical method for resolving amines. For the synthesis itself, transitioning from laboratory-scale reagents to more industrially viable ones is necessary. For example, replacing expensive and hazardous reagents with safer, cheaper alternatives is a key consideration for scale-up. sciencedaily.com Continuous flow chemistry offers another avenue for scaling up, providing better control over reaction parameters, improving safety, and often increasing yield and purity.

| Parameter | Laboratory Scale | Scale-Up Strategy | Rationale |

| Enantioseparation | Analytical Chiral HPLC | Preparative Chiral Chromatography (Stacked Injections), Diastereomeric Crystallization | Increase throughput and reduce cost per gram. enamine.net |

| Synthesis Method | Batch Reactions | Continuous Flow Chemistry | Enhanced safety, control, and efficiency. |

| Reagents | Specialized/Expensive Reagents | Cost-effective, Industrially Available Reagents | Reduce overall production cost. enamine.netsciencedaily.com |

| Purification | Column Chromatography | Crystallization, Distillation | More economical and efficient for large quantities. |

This table outlines general strategies for transitioning the synthesis of this compound from a laboratory setting to a larger scale for research and development purposes.

Green Chemistry Principles in the Synthesis and Application of Fluoroamines

Applying green chemistry principles to the synthesis of fluoroamines like this compound is critical for sustainable chemical development. This involves designing processes that reduce waste, use less hazardous substances, and are more energy-efficient. sciencedaily.comeurekalert.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or recyclable fluorous solvents. rsc.org For fluorination, moving away from highly toxic reagents towards safer, easier-to-handle sources of fluorine is a major goal. eurekalert.org

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents, as it reduces waste. Biocatalysis, using enzymes for reactions like kinetic resolution, can offer high selectivity under mild, aqueous conditions.

Waste Reduction: Developing synthetic pathways that produce non-toxic and easily disposable byproducts. For example, some modern reactions are designed to yield only simple salts like NaCl and KCl as byproducts. sciencedaily.comeurekalert.org

Fluorous chemistry itself can be a green technique; it utilizes highly fluorinated solvents that form a separate phase from organic solvents, allowing for the easy separation and recycling of fluorous-tagged catalysts.

Unexplored Reactivities and Derivatization Opportunities

The chemical structure of this compound offers numerous opportunities for exploring new reactions and creating a diverse library of derivatives. While standard amine reactions like acylation and alkylation are expected, its unique stereoelectronic environment may enable novel transformations. evitachem.com

Future research could investigate:

Directed C-H Functionalization: The amine or fluorine group could be used to direct the selective functionalization of C-H bonds on the phenyl rings, allowing for the efficient synthesis of more complex derivatives without the need for pre-functionalized starting materials.

Synthesis of Heterocycles: The compound could serve as a precursor for the synthesis of novel fluorine-containing heterocyclic compounds, which are of great interest in medicinal chemistry. This could involve intramolecular cyclization reactions.

Catalyst Development: The chiral amine itself could be derivatized to act as a ligand for transition metal catalysts used in asymmetric synthesis, leveraging its own chirality to induce stereoselectivity in other reactions.

Polymer Chemistry: As mentioned, using the amine as a monomer or initiator for polymerization could lead to new classes of fluorinated polymers with unique properties.

Interdisciplinary Research Outlooks in Chemical Sciences

The potential applications of this compound span multiple disciplines within the chemical sciences. In medicinal chemistry , its structure is reminiscent of pharmacologically active phenylpropanamines, and the introduction of a fluorine atom can significantly modulate biological activity. evitachem.com As a chiral building block, it is a valuable tool for creating single-enantiomer drugs. enamine.netnih.gov

In materials science , its use in synthesizing fluorinated polymers and functional materials opens up avenues for creating new coatings, membranes, or electronic materials. usc.gal The intersection of these fields could lead to the development of biocompatible materials or drug-delivery systems.

Furthermore, research into its synthesis and reactivity pushes the boundaries of synthetic organic chemistry , requiring the development of new, efficient, and sustainable methods. sciencedaily.com The study of its physical properties, such as its conformational preferences due to the bulky diphenyl groups and the polar C-F bond, provides valuable data for physical organic chemistry and computational modeling. This interdisciplinary potential makes this compound a rich target for future scientific investigation.

Compound Data

Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (R)-1-Fluoro-1,1-diphenylpropan-2-amine | 71057-03-9 | C₁₅H₁₆FN | 229.29 | 47-51 |

| 1,1-diphenylpropan-2-amine hydrochloride | 3139-54-6 | C₁₅H₁₈ClN | 247.77 | 281-283 |

Data sourced from chemicalbook.comsigmaaldrich.com. Note: The hydrochloride salt is of the non-fluorinated analogue.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。